![molecular formula C18H20N4O2 B2601496 N-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)cinnamamide CAS No. 1798413-94-1](/img/structure/B2601496.png)
N-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)cinnamamide
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Overview
Description
N-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)cinnamamide, also known as PAC-1, is a small molecule that has been studied extensively for its potential as an anticancer agent. PAC-1 has shown promising results in preclinical studies, and has been found to be effective against a range of cancer types, including pancreatic, breast, and lung cancer.
Mechanism of Action
Target of Action
It is known that derivatives of 2-(pyrrolidin-1-yl)pyrimidine, which is a part of the structure of n-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)cinnamamide, act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor . They are also able to inhibit a wide range of enzymes .
Mode of Action
It can be inferred from the known actions of similar compounds that n-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)cinnamamide likely interacts with its targets, leading to changes in their function .
Biochemical Pathways
Based on the known targets of similar compounds, it can be inferred that n-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)cinnamamide may affect pathways related to the vanilloid receptor 1 and the insulin-like growth factor 1 receptor .
Pharmacokinetics
It is known that the introduction of heteroatomic fragments in molecules like n-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)cinnamamide is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
It is known that similar compounds have antioxidative and antibacterial properties and their effects on the cell cycle have been characterized .
Action Environment
It is known that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Advantages and Limitations for Lab Experiments
One advantage of N-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)cinnamamide is its selectivity for cancer cells, which allows it to kill cancer cells while sparing normal cells. Another advantage is its ability to enhance the effectiveness of other anticancer agents. However, one limitation of N-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)cinnamamide is that it has not yet been tested in clinical trials, so its safety and efficacy in humans is not yet known.
Future Directions
There are a number of future directions for research on N-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)cinnamamide. One area of interest is the development of more efficient synthesis methods, which could make N-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)cinnamamide more readily available for research and potential clinical use. Another area of interest is the development of N-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)cinnamamide analogs, which could have improved selectivity and efficacy. Additionally, further preclinical studies are needed to determine the safety and efficacy of N-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)cinnamamide in humans, and to identify potential drug interactions and side effects.
Synthesis Methods
N-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)cinnamamide can be synthesized using a variety of methods, including the reaction of 2-methoxy-4-(pyrrolidin-1-yl)pyrimidine with cinnamoyl chloride in the presence of a base such as triethylamine. Other methods involve the use of different reagents and solvents, but all result in the formation of N-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)cinnamamide.
Scientific Research Applications
N-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)cinnamamide has been extensively studied for its potential as an anticancer agent. It has been found to induce apoptosis, or programmed cell death, in cancer cells, while sparing normal cells. This selectivity is thought to be due to the fact that N-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)cinnamamide targets a specific protein, procaspase-3, which is overexpressed in many cancer cells.
properties
IUPAC Name |
(E)-N-(2-methoxy-4-pyrrolidin-1-ylpyrimidin-5-yl)-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c1-24-18-19-13-15(17(21-18)22-11-5-6-12-22)20-16(23)10-9-14-7-3-2-4-8-14/h2-4,7-10,13H,5-6,11-12H2,1H3,(H,20,23)/b10-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYJQRTPWDVFIAS-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C(=N1)N2CCCC2)NC(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=NC=C(C(=N1)N2CCCC2)NC(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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